

An In-depth Technical Guide to N-(2-Aminoethyl)piperidine

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Compound of Interest

Compound Name: *N*-(2-Aminoethyl)piperidine

Cat. No.: B1265931

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CAS Number: 27578-60-5

This technical guide provides a comprehensive overview of **N-(2-Aminoethyl)piperidine**, a versatile diamine utilized in synthetic chemistry, particularly in the development of pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, applications, and relevant experimental protocols.

Chemical and Physical Properties

N-(2-Aminoethyl)piperidine, also known as 2-(piperidin-1-yl)ethan-1-amine, is a colorless to pale yellow liquid with a characteristic amine odor. Its chemical structure features a piperidine ring N-substituted with an ethylamine group. This bifunctional nature, possessing both a tertiary amine within the piperidine ring and a primary amine at the terminus of the ethyl chain, makes it a valuable building block in organic synthesis. The primary amine is generally more nucleophilic and sterically accessible than the tertiary amine of the piperidine ring, allowing for selective chemical modifications.

Table 1: Physicochemical and Spectroscopic Data for **N-(2-Aminoethyl)piperidine**

Property	Value	Reference(s)
CAS Number	27578-60-5	[1][2]
Molecular Formula	C ₇ H ₁₆ N ₂	[2][3]
Molecular Weight	128.22 g/mol	[2]
Appearance	Clear colorless to yellow liquid	[3]
Boiling Point	186 °C (lit.)	
Density	0.899 g/mL at 25 °C (lit.)	
Refractive Index (n _{20/D})	1.473 (lit.)	
Flash Point	58 °C (closed cup)	
Water Solubility	Partly miscible	
¹ H NMR (400 MHz, CDCl ₃)	See Section 3.1 for detailed spectral data	
¹³ C NMR (CDCl ₃)	See Section 3.1 for detailed spectral data	[1]
FT-IR Spectrum	Conforms to structure	[3]
Mass Spectrum (EI)	Major fragments at m/z 98, 42, 41	
InChI Key	CJNRGSHEMCMUOE-UHFFFAOYSA-N	[3]
SMILES	NCCN1CCCCC1	[3]

Synthesis and Reactivity

While a specific, detailed industrial synthesis protocol for **N-(2-Aminoethyl)piperidine** is not readily available in the reviewed literature, its synthesis can be conceptually approached through established methods for N-alkylation of amines. Two common retrosynthetic pathways involve the reaction of piperidine with either a 2-haloethylamine or aziridine.

- From Piperidine and a 2-Haloethylamine: This is a standard nucleophilic substitution reaction where piperidine acts as the nucleophile, displacing a halide (e.g., chloride) from a 2-haloethylamine derivative. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct.
- From Piperidine and Aziridine: The ring-opening of aziridine with piperidine provides another route. This reaction is often catalyzed by an acid and proceeds via nucleophilic attack of the piperidine nitrogen on a protonated aziridine ring.

The reactivity of **N-(2-Aminoethyl)piperidine** is dominated by its two amine functionalities. The primary amine readily participates in reactions such as acylation, alkylation, and condensation with aldehydes and ketones to form Schiff bases. This differential reactivity allows for its use as a scaffold in the construction of more complex molecules.

Experimental Data and Protocols

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of **N-(2-Aminoethyl)piperidine** in deuterated chloroform would be expected to show characteristic signals for the piperidine ring protons, the ethyl bridge protons, and the primary amine protons. The piperidine protons typically appear as multiplets in the range of δ 1.4-2.5 ppm. The methylene protons of the ethyl bridge would appear as two distinct triplets, and the primary amine protons would likely be a broad singlet.

¹³C NMR (CDCl₃): The carbon NMR spectrum provides further structural confirmation, with distinct signals for the three different carbon environments in the piperidine ring and the two carbons of the ethyl chain. Expected chemical shifts would be approximately δ 54-60 ppm for the carbons adjacent to the piperidine nitrogen, and around δ 24-27 ppm for the other piperidine carbons. The ethyl bridge carbons would also have characteristic shifts.^[1]

FT-IR (Film): The infrared spectrum would show characteristic N-H stretching vibrations for the primary amine in the region of 3300-3500 cm⁻¹, C-H stretching vibrations of the alkyl groups below 3000 cm⁻¹, and C-N stretching vibrations.

GC-MS (EI): Gas chromatography-mass spectrometry analysis would show a molecular ion peak (M⁺) at m/z 128. The fragmentation pattern would likely be dominated by the loss of the

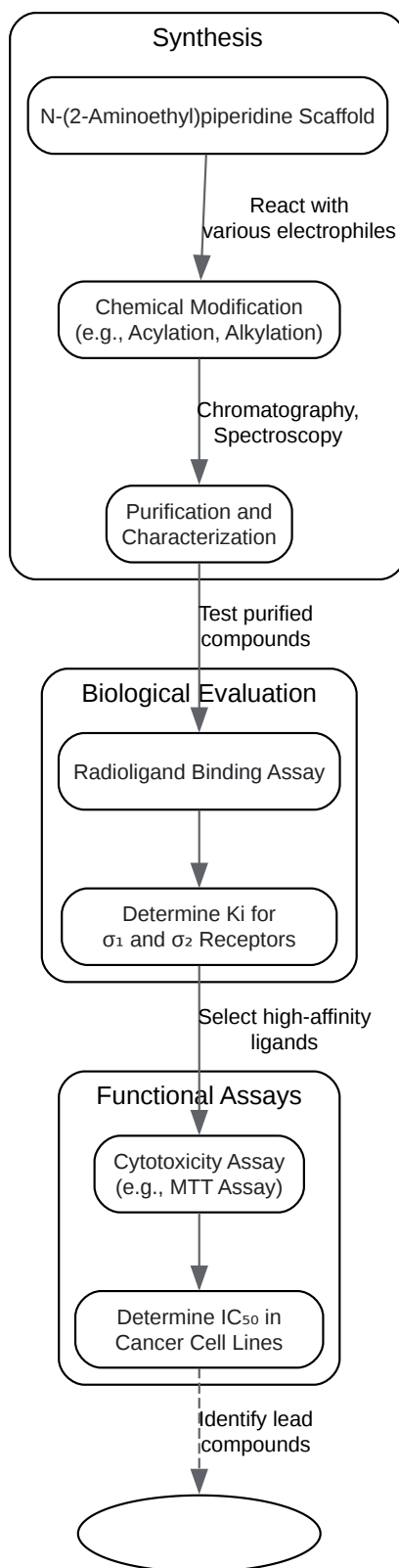
aminoethyl side chain or fragmentation of the piperidine ring, with a prominent base peak at m/z 98.

Application in the Synthesis of Sigma-1 Receptor Ligands

A significant application of **N-(2-Aminoethyl)piperidine** in drug discovery is its use as a scaffold for the synthesis of sigma-1 (σ_1) receptor ligands. The σ_1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondria interface and is implicated in various cellular processes, including calcium signaling and cell survival.^[4] It is overexpressed in several cancer types, making it a promising therapeutic target.

Derivatives of **N-(2-Aminoethyl)piperidine** have been synthesized and shown to exhibit high affinity for the σ_1 receptor and possess antiproliferative properties against cancer cell lines.^[5]
^[6]

The following diagram illustrates a general workflow for the development of **N-(2-Aminoethyl)piperidine**-based σ_1 receptor ligands.

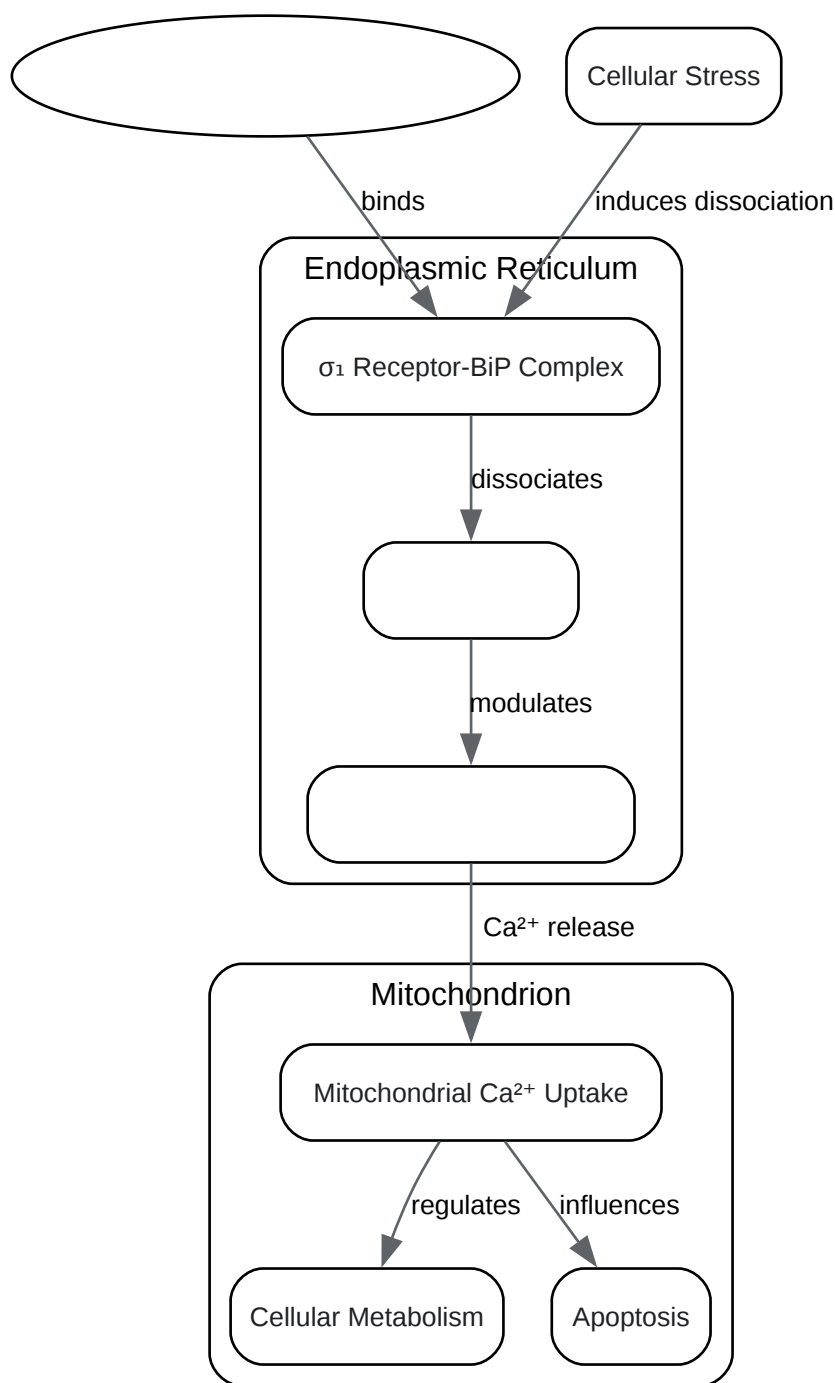


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Caption: General workflow for the development of **N-(2-Aminoethyl)piperidine**-based σ_1 receptor ligands.

Sigma-1 Receptor Signaling Pathway in Cancer

The σ_1 receptor modulates intracellular calcium (Ca^{2+}) signaling, which is crucial for cancer cell survival and proliferation.^{[4][7]} Under normal conditions, the σ_1 receptor is associated with the chaperone BiP at the endoplasmic reticulum (ER). Upon stimulation by ligands or cellular stress, it dissociates from BiP and can interact with various proteins, including the inositol 1,4,5-trisphosphate receptor (IP_3R), a key channel for Ca^{2+} release from the ER.^{[4][8]} By modulating IP_3R activity, σ_1 receptor ligands can influence mitochondrial Ca^{2+} levels, impacting cellular metabolism and apoptosis.



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Caption: Simplified signaling pathway of the σ_1 receptor in cancer cell calcium homeostasis.

Experimental Protocol: Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is based on the reduction of MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The intensity of the color is proportional to the number of viable cells. The following is a general protocol that can be adapted for testing the cytotoxicity of **N-(2-Aminoethyl)piperidine** derivatives on cancer cell lines.^{[9][10][11][12]}

Materials:

- Cancer cell line of interest (e.g., MCF-7, A549)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **N-(2-Aminoethyl)piperidine** derivative stock solution (in DMSO)
- Phosphate-Buffered Saline (PBS)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
- 96-well plates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 μ L of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
- **Incubation:** Incubate the plate for 24, 48, or 72 hours.

- **MTT Addition:** After the incubation period, add 10 μL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add 100 μL of the solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC_{50} value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Safety Information

N-(2-Aminoethyl)piperidine is classified as a flammable liquid and is corrosive. It can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-(2-Aminoethyl)piperidine is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its bifunctional nature allows for the synthesis of a wide range of derivatives, most notably as ligands for the σ_1 receptor, which have shown promise as potential anticancer agents. This guide provides essential technical information to aid researchers in the effective utilization of this compound in their scientific endeavors.

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